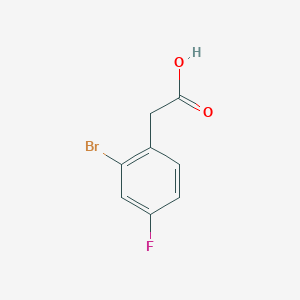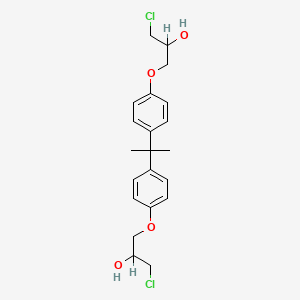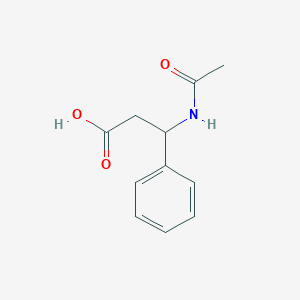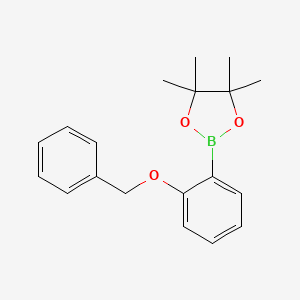
2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is likely to be of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related 1,3,2-dioxaborolane derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related 1,3,2-dioxaborolane compounds typically involves the reaction of boronic acids or boronate esters with appropriate diols or alcohols. For example, the synthesis of 2-amino-1,3,2-dioxaborolanes is described, which involves the reaction of boronic esters with amines . Although the exact synthesis of 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1,3,2-dioxaborolane derivatives is characterized by a boron atom that is typically tetracoordinated, forming a stable five-membered ring with oxygen and carbon atoms. For instance, the molecular structure of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been elucidated using X-ray crystallography, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would also exhibit similar characteristics.
Chemical Reactions Analysis
1,3,2-Dioxaborolane derivatives are known to participate in various chemical reactions, often leveraging the reactivity of the boron center. For example, they can act as catalysts in amide condensation reactions, as demonstrated by tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol . The presence of a boron atom in 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests that it may also facilitate similar reactions, potentially acting as a Lewis acid catalyst.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborolane derivatives can vary widely depending on the substituents attached to the boron atom and the overall molecular structure. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates an orthorhombic space group with specific lattice constants, and a calculated density . While the exact properties of 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not provided, it can be inferred that the compound would exhibit solid-state characteristics that could be determined through similar crystallographic studies.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Benzimidazole Derivatives
- Application Summary: Benzimidazole derivatives, which can be synthesized using compounds like 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been studied for their potential as anticancer agents .
- Method of Application: The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
- Results: The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines showed that the presence of certain groups influenced the anticancer activity .
2. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Application Summary: The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
- Method of Application: The study involved the reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base .
- Results: The study revealed significant limitations to the Wittig rearrangement of such systems .
3. Synthesis of 2-(Benzyloxy)hydroquinone
- Application Summary: 2-(Benzyloxy)phenol, a compound similar to the one you mentioned, has been used in the synthesis of 2-(benzyloxy)hydroquinone .
- Method of Application: The specific methods of synthesis are not provided in the source, but it typically involves a series of organic reactions .
- Results: The synthesis results in the formation of 2-(benzyloxy)hydroquinone .
4. Preparation of Benzyl Ethers and Esters
- Application Summary: Compounds similar to “2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been used in the preparation of benzyl ethers and esters .
- Method of Application: The specific methods of preparation are not provided in the source, but it typically involves a series of organic reactions .
- Results: The preparation results in the formation of benzyl ethers and esters .
5. Organocatalyzed Aza-Henry Reaction
- Application Summary: An organocatalyzed aza-Henry reaction has been reported for the preparation of α-bromo nitroalkanes .
- Method of Application: The specific methods of synthesis are not provided in the source, but it typically involves a series of organic reactions .
- Results: The synthesis results in the formation of α-bromo nitroalkanes .
6. Synthesis of Phenylacetone
- Application Summary: Phenylacetic acid, which can be synthesized from compounds like 2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be used in the illicit production of phenylacetone .
- Method of Application: The specific methods of synthesis are not provided in the source, but it typically involves a series of organic reactions .
- Results: The synthesis results in the formation of phenylacetone .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQYMSYMNEKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393307 | |
| Record name | 2-[2-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1027757-13-6 | |
| Record name | 2-[2-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



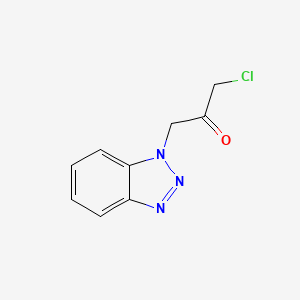
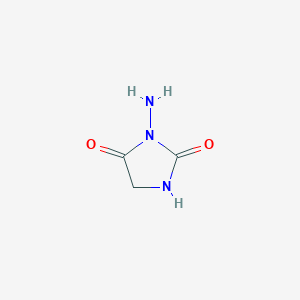
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
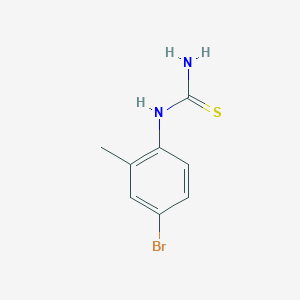
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
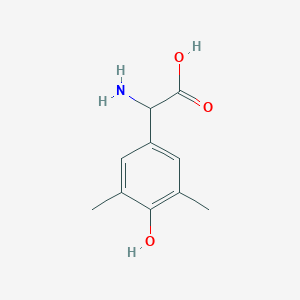
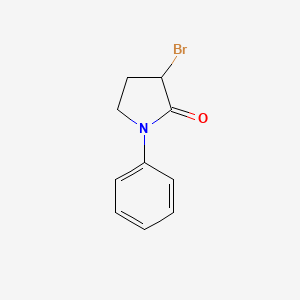
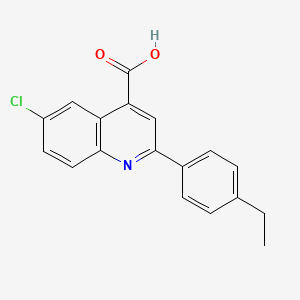
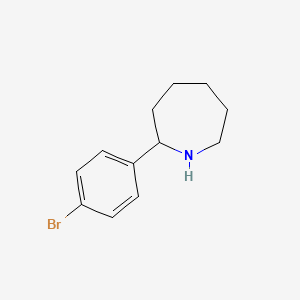
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
